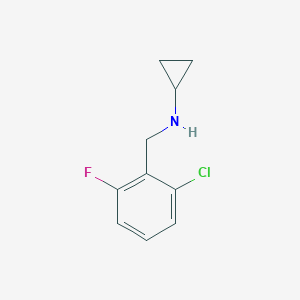

(2-Chloro-6-fluorobenzyl)cyclopropylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFABSKAJCALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405968 | |

| Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-36-7 | |

| Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-6-fluorobenzyl)cyclopropylamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Chloro-6-fluorobenzyl)cyclopropylamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. This document details the compound's structure, physicochemical properties, a probable synthetic route via reductive amination, and predicted spectroscopic data. Furthermore, it explores the potential pharmacological significance of this molecule by examining the established activities of related cyclopropylamine and benzylamine scaffolds. Standardized protocols for analytical characterization by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's characteristics and potential applications.

Introduction and Significance

(2-Chloro-6-fluorobenzyl)cyclopropylamine belongs to a class of compounds that feature a unique combination of a halogenated benzyl group and a cyclopropylamine moiety. The cyclopropylamine functional group is a key pharmacophore in numerous approved drugs, including antidepressants and antibiotics, valued for its ability to modulate enzyme activity and receptor binding.[1][2] The 2-chloro-6-fluoro substitution pattern on the phenyl ring introduces specific electronic and steric properties that can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacological profile. The strategic placement of halogen atoms is a common tactic in medicinal chemistry to enhance drug-like properties. Given the therapeutic importance of related structures, (2-Chloro-6-fluorobenzyl)cyclopropylamine represents a valuable building block and a potential lead compound for the development of novel therapeutic agents.[3]

Chemical and Physical Properties

(2-Chloro-6-fluorobenzyl)cyclopropylamine is most commonly available as its hydrochloride salt for improved stability and handling. The properties of both the free base and its hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Chemical Name | N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine | N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride | [4] |

| CAS Number | Not available | 1050213-37-0 | [5] |

| Molecular Formula | C₁₀H₁₁ClFN | C₁₀H₁₂Cl₂FN | [4][5] |

| Molecular Weight | 200.65 g/mol | 236.11 g/mol | [4][5] |

| Appearance | Predicted: Colorless to pale yellow liquid | Crystalline solid | Inferred |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in water and polar organic solvents. | Inferred |

| Predicted logP | 2.6 | Not applicable | [4] |

Synthesis and Purification

The most logical and widely employed method for the synthesis of N-substituted benzylamines is reductive amination.[1] This approach involves the reaction of a carbonyl compound, in this case, 2-chloro-6-fluorobenzaldehyde, with an amine, cyclopropylamine, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Detailed Synthetic Protocol (Representative)

Materials:

-

2-Chloro-6-fluorobenzaldehyde (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-6-fluorobenzaldehyde in anhydrous dichloromethane, add cyclopropylamine followed by a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Chloro-6-fluorobenzyl)cyclopropylamine free base.

-

For the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same solvent. The precipitate can then be collected by filtration and dried.

Spectroscopic Characterization (Predicted)

As experimental spectra for (2-Chloro-6-fluorobenzyl)cyclopropylamine are not widely available, the following data are predicted based on the analysis of structurally similar compounds and computational models.

¹H NMR Spectroscopy (Predicted)

-

δ 7.20-7.40 (m, 2H, Ar-H): Aromatic protons.

-

δ 6.95-7.10 (t, 1H, Ar-H): Aromatic proton.

-

δ 3.85 (s, 2H, Ar-CH₂-N): Methylene protons adjacent to the aromatic ring and nitrogen.

-

δ 2.20-2.40 (m, 1H, N-CH-CH₂): Cyclopropyl methine proton.

-

δ 0.40-0.60 (m, 4H, -CH₂-CH₂-): Cyclopropyl methylene protons.

¹³C NMR Spectroscopy (Predicted)

-

δ 160.5 (d, J = 245 Hz, C-F): Carbon attached to fluorine.

-

δ 135.0 (d, J = 15 Hz, C-Cl): Carbon attached to chlorine.

-

δ 130.0 (d, J = 10 Hz, Ar-C): Aromatic carbon.

-

δ 125.5 (d, J = 3 Hz, Ar-C): Aromatic carbon.

-

δ 115.0 (d, J = 20 Hz, Ar-C): Aromatic carbon.

-

δ 50.0 (Ar-CH₂-N): Methylene carbon.

-

δ 35.0 (N-CH-CH₂): Cyclopropyl methine carbon.

-

δ 5.0 (-CH₂-CH₂-): Cyclopropyl methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

-

3300-3400 cm⁻¹ (N-H stretch, secondary amine): Broad peak indicative of the amine N-H bond.

-

3000-3100 cm⁻¹ (C-H stretch, aromatic and cyclopropyl): Sharp peaks.

-

2850-2950 cm⁻¹ (C-H stretch, aliphatic): Sharp peaks.

-

1580-1600 cm⁻¹ (C=C stretch, aromatic): Sharp peaks.

-

1200-1300 cm⁻¹ (C-N stretch): Characteristic amine stretch.

-

1000-1100 cm⁻¹ (C-F stretch): Strong absorption.

-

700-800 cm⁻¹ (C-Cl stretch): Characteristic halogen stretch.

Mass Spectrometry (Predicted)

-

[M+H]⁺ at m/z 200.06: Protonated molecular ion.

-

Fragmentation pattern: Expect to see characteristic fragments corresponding to the loss of the cyclopropyl group and cleavage of the benzyl-nitrogen bond, leading to a prominent peak for the 2-chloro-6-fluorobenzyl cation.[4]

Potential Pharmacological Applications and Mechanism of Action

While specific pharmacological data for (2-Chloro-6-fluorobenzyl)cyclopropylamine is not publicly available, the structural motifs present suggest several potential areas of therapeutic interest.

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine moiety is a well-known pharmacophore in a class of antidepressants known as monoamine oxidase inhibitors (MAOIs).[1] These drugs work by inhibiting the MAO enzymes, which are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. The specific substitutions on the benzyl ring of (2-Chloro-6-fluorobenzyl)cyclopropylamine could modulate its potency and selectivity for MAO-A versus MAO-B.

Other Potential Applications

Benzylamine derivatives have been investigated for a wide range of biological activities, including as anti-cancer agents and for their effects on the central nervous system.[6] The specific halogenation pattern of (2-Chloro-6-fluorobenzyl)cyclopropylamine may confer unique properties that could be exploited in the development of novel therapeutics for various diseases.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify (2-Chloro-6-fluorobenzyl)cyclopropylamine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

Protocol:

-

Prepare a standard solution of the compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detector to a wavelength of approximately 210 nm or 254 nm.

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms to determine the retention time and peak area for purity assessment and quantification against the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of (2-Chloro-6-fluorobenzyl)cyclopropylamine.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

-

Use a temperature program for the oven, for example, starting at 100 °C, holding for 2 minutes, then ramping to 300 °C at a rate of 10 °C/min.

-

Acquire mass spectra in the range of m/z 40-500.

-

Analyze the resulting total ion chromatogram and the mass spectrum of the peak of interest to confirm the molecular weight and fragmentation pattern.

Safety and Handling

As with any research chemical, (2-Chloro-6-fluorobenzyl)cyclopropylamine should be handled with appropriate safety precautions. While specific toxicity data is not available, related halogenated benzylamines and cyclopropylamines can be irritants and may be harmful if ingested or absorbed through the skin.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a range of possible pharmacological activities, most notably as a potential modulator of monoamine oxidase. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and standardized analytical protocols. It is hoped that this information will serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its therapeutic potential.

References

Sources

- 1. EP0060617A1 - Fluorobenzyl cyclopropane carboxylates, their preparation, compositions and use as insecticides - Google Patents [patents.google.com]

- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine (C10H11ClFN) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to (2-Chloro-6-fluorobenzyl)cyclopropylamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2-Chloro-6-fluorobenzyl)cyclopropylamine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its synthesis, physicochemical properties, analytical methodologies, and its strategic application in the design of novel therapeutics.

Introduction: The Strategic Importance of Substituted Cyclopropylamines

The cyclopropylamine moiety is a privileged scaffold in drug discovery, prized for its unique conformational constraints and metabolic stability.[1][2] When incorporated into a molecule, the cyclopropane ring can enhance potency, reduce off-target effects, and improve pharmacokinetic profiles by blocking sites of metabolism.[1][3] The specific substitution pattern of a 2-chloro-6-fluorobenzyl group further modulates the molecule's electronic and steric properties, offering a handle for fine-tuning its biological activity. Compounds bearing this particular substitution have shown promise, notably as inhibitors of HIV-1 reverse transcriptase.[4]

This guide will focus on N-(2-Chloro-6-fluorobenzyl)cyclopropanamine, primarily referencing its hydrochloride salt for identification due to its common commercial availability.

Physicochemical Properties and Identification

While a dedicated CAS number for the free base, N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine, is not consistently indexed, its hydrochloride salt is well-documented.

Table 1: Compound Identification and Key Properties

| Property | Value | Source |

| Compound Name | N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride | [5] |

| CAS Number | 1050213-37-0 | [5] |

| Molecular Formula | C₁₀H₁₂Cl₂FN | [5] |

| Molecular Weight | 236.11 g/mol | [5] |

| Purity (Typical) | ≥95% | [5] |

Predicted Properties of the Free Base (N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClFN | |

| Molecular Weight | 200.65 g/mol | |

| XlogP | 2.6 | |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis and Manufacturing

The most direct and widely applicable method for the synthesis of N-(2-Chloro-6-fluorobenzyl)cyclopropanamine is through the reductive amination of 2-chloro-6-fluorobenzaldehyde with cyclopropylamine. This method is favored for its high atom economy and the ready availability of the starting materials.[6]

Synthetic Pathway: Reductive Amination

The reaction proceeds in two key steps: the formation of an intermediate imine followed by its reduction to the secondary amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents that selectively reduce the imine in the presence of the aldehyde being preferred.[7]

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[7][8]

Materials:

-

2-Chloro-6-fluorobenzaldehyde (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)[7]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in dichloromethane (0.2 M) is added cyclopropylamine (1.1 eq). The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Sodium triacetoxyborohydride (1.2 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-Chloro-6-fluorobenzyl)cyclopropylamine.

Rationale for Experimental Choices:

-

Solvent: Dichloromethane or 1,2-dichloroethane are commonly used as they are relatively non-polar and aprotic, which is ideal for both imine formation and the stability of the reducing agent.[7]

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[7] Its use in a non-protic solvent avoids the need to pre-form the imine in a separate step.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the limiting aldehyde.

Analytical Methods

Ensuring the identity and purity of N-(2-Chloro-6-fluorobenzyl)cyclopropylamine is crucial. A combination of chromatographic and spectroscopic techniques is recommended.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Key Considerations |

| HPLC | Purity determination and quantification | Reversed-phase C18 column with a mobile phase of acetonitrile/water gradient and UV detection.[9] |

| GC-MS | Identification and quantification of volatile impurities | Derivatization may be necessary to improve the volatility and peak shape of the amine.[10] A CP-Sil 13 CB column can be effective for separating secondary amines.[11] |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Provides detailed information about the chemical environment of the protons and carbons in the molecule.[12] |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular ion peak and fragmentation pattern.[12] |

General Workflow for Quality Control

Caption: A typical analytical workflow for compound characterization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (2-chloro-6-fluorobenzyl)cyclopropylamine scaffold into drug candidates is a strategic decision driven by several key factors.

Metabolic Stability

The cyclopropyl group is known to enhance metabolic stability by increasing the bond dissociation energy of adjacent C-H bonds, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] However, it is important to note that cyclopropylamines can also be bioactivated to reactive intermediates, a factor that must be considered during drug development.[1][13]

Enzyme Inhibition

Cyclopropylamines can act as mechanism-based inhibitors of certain enzymes, such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[14] The strained cyclopropyl ring can undergo ring-opening upon enzymatic oxidation, leading to the formation of a reactive species that covalently modifies the enzyme, resulting in irreversible inhibition.[15][16] This mechanism is a powerful tool for designing potent and specific enzyme inhibitors.

Caption: Proposed mechanism of irreversible enzyme inhibition.

Pharmacological Profile

The 2-chloro-6-fluorobenzyl moiety contributes to the overall lipophilicity and electronic properties of the molecule, influencing its ability to cross biological membranes and interact with target proteins.[4] The specific halogenation pattern can also modulate the pKa of the amine, affecting its ionization state at physiological pH and its potential for P-glycoprotein efflux.[3]

Safety and Handling

As with all laboratory chemicals, N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a metabolically robust cyclopropylamine and an electronically tuned 2-chloro-6-fluorobenzyl group provides medicinal chemists with a powerful tool to address challenges in drug discovery, from enhancing potency and selectivity to improving pharmacokinetic properties. A thorough understanding of its synthesis, properties, and potential metabolic liabilities is essential for its successful application in the development of the next generation of therapeutics.

References

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Frontiers in Chemistry. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers Media S.A. [Link]

-

PubMed. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. National Center for Biotechnology Information. [Link]

-

PubMed. (1991). Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1050213-37-0 | N-(2-chloro-6-fluorobenzyl)cyclopropanamine hydrochloride. Arctom Scientific. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

PubMed. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. National Center for Biotechnology Information. [Link]

-

ACS Publications. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

-

PubMed. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. National Center for Biotechnology Information. [Link]

-

PubMed. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. National Center for Biotechnology Information. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Cyclopropylamine. Wikipedia. [Link]

-

Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. Agilent. [Link]

-

ResearchGate. (n.d.). Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. ResearchGate. [Link]

-

Oxford Academic. (1966). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science. [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

PubMed Central. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

-

ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Organic Chemistry Portal. [Link]

-

MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]

-

ACS Publications. (1966). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. [Link]

-

ResearchGate. (2025). Recent progress in reductive amination reaction. ResearchGate. [Link]

-

Synfacts. (2016). Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst. Thieme. [Link]

-

ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

MDPI. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]

-

Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses. [Link]

-

PubMed. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 16. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chloro-6-fluorobenzyl)cyclopropylamine: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-fluorobenzyl)cyclopropylamine, with the systematic IUPAC name N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine, is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a halogenated phenyl ring linked to a reactive cyclopropylamine moiety, presents a unique combination of lipophilicity, conformational rigidity, and chemical functionality. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and proposed synthetic strategies. While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational knowledge and predictive insights to serve as a valuable resource for researchers.

Molecular Structure and Physicochemical Properties

The chemical identity of (2-Chloro-6-fluorobenzyl)cyclopropylamine is defined by its constituent parts: a 2-chloro-6-fluorobenzyl group attached to the nitrogen atom of a cyclopropylamine ring.

Structural Formula and Representation

The two-dimensional structure of (2-Chloro-6-fluorobenzyl)cyclopropylamine is depicted below:

Caption: Reductive amination synthetic workflow.

Causality Behind Experimental Choices:

-

Starting Materials: 2-Chloro-6-fluorobenzaldehyde and cyclopropylamine are commercially available reagents.

-

Reaction Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate through the condensation of the aldehyde and the amine. This intermediate is then reduced in situ to the final secondary amine.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is mild, selective for the imine over the aldehyde, and does not require acidic conditions that could be detrimental to other functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

Self-Validating System: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product. The formation of the imine intermediate can also be tracked.

Proposed Synthetic Pathway 2: N-Alkylation

This classical approach involves the direct alkylation of cyclopropylamine with a suitable 2-chloro-6-fluorobenzyl electrophile.

Synthesis and characterization of (2-Chloro-6-fluorobenzyl)cyclopropylamine

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloro-6-fluorobenzyl)cyclopropylamine

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of (2-Chloro-6-fluorobenzyl)cyclopropylamine, a molecule of interest for professionals in drug discovery and development. The cyclopropylamine motif is a valuable pharmacophore, and its combination with a halogenated benzyl group presents a unique scaffold for exploring structure-activity relationships (SAR). We detail a robust and efficient synthetic methodology centered on the reductive amination of 2-chloro-6-fluorobenzaldehyde with cyclopropylamine. The rationale behind the chosen synthetic strategy, including the selection of reagents and reaction conditions, is thoroughly discussed. Furthermore, this document outlines a complete protocol for the structural elucidation and purity confirmation of the target compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Expected analytical data and key spectral features are presented to serve as a benchmark for researchers.

Introduction: Significance and Rationale

The cyclopropylamine moiety is a privileged structural element in modern medicinal chemistry, present in numerous marketed drugs and clinical candidates.[1][2][3] Its prevalence stems from the unique conformational constraints and electronic properties imparted by the three-membered ring. The strained cyclopropane ring can act as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability and binding affinity.[1]

The incorporation of a 2-chloro-6-fluorobenzyl substituent introduces specific steric and electronic features. The ortho-halogen substitution pattern locks the conformation of the benzyl group and modulates the electronic nature of the aromatic ring, which can be critical for molecular recognition by biological targets. This guide, therefore, addresses the critical need for a reliable method to synthesize and definitively characterize (2-Chloro-6-fluorobenzyl)cyclopropylamine as a foundational building block for further chemical exploration.

Synthesis via Reductive Amination

The most direct and efficient strategy for forging the C-N bond in the target molecule is through reductive amination. This widely-used transformation involves the initial formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine. This one-pot procedure is highly valued for its operational simplicity and high yields.[4][5]

Synthetic Strategy and Mechanism

Our approach involves the reaction between 2-chloro-6-fluorobenzaldehyde and cyclopropylamine. The reaction proceeds in two key steps:

-

Imine Formation: The nucleophilic nitrogen of cyclopropylamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding N-cyclopropyl imine. This step is typically acid-catalyzed and reversible.

-

Reduction: A hydride-based reducing agent is introduced to selectively reduce the imine C=N double bond to a C-N single bond, affording the target secondary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. It is mild enough not to reduce the starting aldehyde, yet sufficiently reactive to reduce the protonated imine intermediate efficiently. This selectivity minimizes the formation of the corresponding benzyl alcohol as a byproduct.

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated below.

Sources

Spectroscopic data for (2-Chloro-6-fluorobenzyl)cyclopropylamine (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectroscopic Data of (2-Chloro-6-fluorobenzyl)cyclopropylamine

Authored by: A Senior Application Scientist

Introduction

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a molecule of interest within contemporary drug discovery and development programs. Its unique structural composition, featuring a halogenated aromatic ring, a secondary amine, and a strained cyclopropyl moiety, suggests a complex and potentially valuable pharmacological profile. The precise elucidation of such a molecule's structure is a foundational requirement for its development, and this is unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for (2-Chloro-6-fluorobenzyl)cyclopropylamine. In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. It is designed to aid in the identification and characterization of this molecule, whether it is a novel synthetic target, a potential metabolite, or an impurity. The causality behind each predicted spectroscopic feature is explained, grounding the analysis in established principles of chemical physics and drawing upon data from structurally related compounds.

Molecular Structure and Electronic Considerations

The structure of (2-Chloro-6-fluorobenzyl)cyclopropylamine combines several key functional groups that dictate its spectroscopic signature:

-

2-Chloro-6-fluorobenzyl Group: The benzene ring is substituted with two electron-withdrawing halogens. The fluorine atom exerts a strong negative inductive effect (-I) and a positive mesomeric effect (+M), while the chlorine atom also has a -I effect and a weaker +M effect. These competing effects modulate the electron density around the aromatic ring, influencing the chemical shifts of its protons and carbons.

-

Cyclopropyl Ring: This three-membered ring is highly strained, resulting in C-C bonds with significant p-character and C-H bonds with high s-character. This unique hybridization leads to characteristic upfield shifts in NMR spectroscopy and higher frequency C-H stretching vibrations in IR spectroscopy compared to other alkanes.

-

Secondary Amine: The nitrogen atom acts as a key linker and its lone pair of electrons influences the electronic environment of the adjacent benzylic and cyclopropyl groups. The N-H bond provides a distinct signal in both NMR and IR spectra.

Understanding these structural components is paramount to interpreting the complex interplay of signals that define the molecule's spectroscopic identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established substituent effects and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct sets of signals, each with characteristic chemical shifts and splitting patterns. The electronegativity of the nitrogen, chlorine, and fluorine atoms will cause a general downfield shift for nearby protons.

Table 1: Predicted ¹H NMR Data for (2-Chloro-6-fluorobenzyl)cyclopropylamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3, H-4, H-5 (Aromatic) | 7.0 - 7.4 | Multiplet | 3H | The electron-withdrawing Cl and F atoms will deshield these protons, placing them in the typical aromatic region. Complex splitting is expected due to H-H and H-F coupling. |

| -CH ₂-N (Benzylic) | ~3.9 | Singlet/Doublet | 2H | Deshielded by the adjacent nitrogen and the aromatic ring. May appear as a singlet, or a doublet if coupled to the N-H proton. |

| -NH - | 1.5 - 2.5 (variable) | Broad Singlet | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange can broaden the signal. |

| Cyclopropyl -CH -N | ~2.4 | Multiplet | 1H | Deshielded by the adjacent nitrogen. Will be split by the four diastereotopic methylene protons of the cyclopropyl ring. |

| Cyclopropyl -CH ₂- | 0.4 - 0.8 | Multiplet | 4H | Characteristic upfield shift due to the ring's anisotropy. The two sets of methylene protons are diastereotopic and will exhibit complex geminal and vicinal coupling with each other and the methine proton. |

Causality and Expertise: The prediction of upfield shifts for the cyclopropyl methylene protons is a classic hallmark of this strained ring system. The chemical environment of these protons is highly shielded, a phenomenon well-documented in the literature for cyclopropyl derivatives.[1][2] The complexity of the aromatic region arises not just from proton-proton coupling, but also from through-space coupling to the fluorine atom, which will further split the signal of the ortho proton (H-3).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. The presence of fluorine will induce C-F coupling, which can be observed as split signals.

Table 2: Predicted ¹³C NMR Data for (2-Chloro-6-fluorobenzyl)cyclopropylamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -F (Aromatic) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will be significantly downfield and show a large one-bond coupling constant. |

| C -Cl (Aromatic) | ~135 | Downfield shift due to the electronegativity of chlorine. |

| C -CH₂ (Aromatic) | ~138 | Quaternary carbon, deshielded by its substituents. |

| Aromatic C -H | 124 - 130 | Standard chemical shift range for aromatic carbons. May show smaller C-F couplings. |

| -C H₂-N (Benzylic) | ~55 | Deshielded by the adjacent nitrogen atom. |

| Cyclopropyl -C H-N | ~35 | The alpha-carbon of the cyclopropylamine moiety. |

| Cyclopropyl -C H₂- | 5 - 15 | Characteristic upfield shift of cyclopropyl carbons due to high s-character and ring strain. |

Authoritative Grounding: The predicted chemical shifts for the aromatic carbons attached to fluorine and chlorine are based on extensive databases and predictive algorithms.[3][4] The large one-bond C-F coupling constant (¹JCF) is a highly reliable diagnostic tool for identifying fluorine-substituted carbons. The significant upfield shift of the cyclopropyl methylene carbons is a well-established principle in NMR spectroscopy.[5]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is highly characteristic of its functional groups.

Table 3: Predicted Key IR Absorption Bands for (2-Chloro-6-fluorobenzyl)cyclopropylamine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3400 | N-H Stretch | Weak-Medium | Characteristic of secondary amines. The peak is typically sharp but can be broadened by hydrogen bonding. |

| 3080 - 3100 | Aromatic C-H Stretch | Medium | Aromatic C-H stretches appear at slightly higher frequencies than aliphatic ones.[6] |

| ~3050 | Cyclopropyl C-H Stretch | Medium | The high s-character of cyclopropyl C-H bonds shifts their stretching frequency higher than typical alkanes.[7][8] |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Corresponds to the benzylic methylene group. |

| 1580 - 1600, 1450 - 1500 | Aromatic C=C Stretch | Medium-Strong | Two to three sharp bands are characteristic of the benzene ring.[9] |

| 1200 - 1250 | C-N Stretch | Medium | Typical range for the stretching vibration of the carbon-nitrogen bond in an amine. |

| 1050 - 1100 | C-F Stretch | Strong | The C-F bond gives a strong, characteristic absorption in this region. |

| 750 - 780 | C-Cl Stretch | Strong | The C-Cl stretch is typically found in this lower frequency region. |

| 700 - 850 | Aromatic C-H Out-of-Plane Bend | Strong | The position of this strong band is diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring. |

Trustworthiness of Protocols: The interpretation of IR spectra relies on well-established correlation charts that link specific vibrational modes to wavenumber ranges. The predicted values are based on these authoritative sources.[6][10] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and multiple aliphatic C-H stretches (<3000 cm⁻¹) is a key diagnostic feature to look for.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For (2-Chloro-6-fluorobenzyl)cyclopropylamine (Molecular Formula: C₁₀H₁₁ClFN), the predicted monoisotopic mass is approximately 200.06 g/mol .

Molecular Ion and Isotopic Pattern

The molecular ion (M⁺) peak should be observed at m/z 200. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), an M+2 peak at m/z 202 will also be present, with an intensity ratio of approximately 3:1 relative to the M⁺ peak. This isotopic signature is a definitive indicator of a monochlorinated compound.[11]

Predicted Fragmentation Pathways

Electron Ionization (EI) would likely induce the following key fragmentation events:

-

Benzylic Cleavage: The most favorable cleavage is often the bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized 2-chloro-6-fluorobenzyl cation.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is also a common pathway for amines, leading to the loss of an ethyl radical from the cyclopropyl ring or cleavage of the cyclopropyl ring itself.

-

Loss of Cyclopropylamine: Fragmentation can also occur at the benzyl-nitrogen bond.

Table 4: Predicted Major Fragments in the Mass Spectrum of (2-Chloro-6-fluorobenzyl)cyclopropylamine

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Structure | Fragmentation Pathway |

| 200 | 202 | [C₁₀H₁₁ClFN]⁺ | Molecular Ion (M⁺) |

| 143 | 145 | [C₇H₅ClF]⁺ | Benzylic cleavage, loss of cyclopropylamine radical. This is a highly probable and likely abundant fragment. |

| 91 | - | [C₇H₆]⁺ | A common fragment from benzyl compounds, often involving rearrangement to a tropylium ion.[12][13] |

| 57 | - | [C₃H₅NH₂]⁺ | Cleavage of the benzyl-nitrogen bond. |

| 56 | - | [C₄H₈]⁺ | Alpha-cleavage and rearrangement of the cyclopropylamine moiety. |

Mechanistic Insights: The fragmentation of benzylamines is a well-studied process.[14][15] The formation of the benzyl cation (or, in this case, the substituted benzyl cation at m/z 143/145) is typically a dominant process due to its high stability afforded by resonance delocalization across the aromatic ring. This fragment would be a key diagnostic peak in the spectrum.

Standard Experimental Protocols

To acquire high-quality data for (2-Chloro-6-fluorobenzyl)cyclopropylamine, the following standard operating procedures are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Acquire at least 16 scans.

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

-

¹³C NMR Parameters:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

IR Spectrum Acquisition (ATR Method)

-

Sample Preparation: Place a small, pure sample (solid or liquid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition (EI Method)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for volatile compounds or a direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and the M+2 isotope peak. Analyze the fragmentation pattern and compare it to predicted pathways and library data.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for each spectroscopic technique.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a robust, theory-grounded prediction of the NMR, IR, and MS spectroscopic data for (2-Chloro-6-fluorobenzyl)cyclopropylamine. By dissecting the molecule into its constituent functional groups and applying fundamental principles of spectroscopy, we have constructed a detailed spectral profile that can guide researchers in the synthesis, purification, and identification of this compound. The predicted data tables, mechanistic rationales, and standard experimental protocols offer a comprehensive resource for any scientist working with this or structurally related molecules. Experimental verification remains the gold standard, and it is hoped that this predictive framework will accelerate and simplify that definitive process.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Falick, A. M., & Burlingame, A. L. (1992). Mass Spectrometry. In Analytical Instrumentation Handbook. CRC Press. [Link]

-

Stevenson, D. P. (1951). The Ionization and Dissociation of Molecules by Electron Impact. Discussions of the Faraday Society, 10, 35-45. [Link]

-

Das, K. G., & James, E. P. (1986). Organic Mass Spectrometry: Principles and Applications. Oxford & IBH Publishing. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry Clinic. [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

-

NIST. (n.d.). Cyclopropane. NIST Chemistry WebBook. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]

- 4. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 5. acdlabs.com [acdlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclopropane [webbook.nist.gov]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwith.stevens.edu [researchwith.stevens.edu]

- 14. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Enigmatic Potential of (2-Chloro-6-fluorobenzyl)cyclopropylamine: A Technical Guide to Unraveling its Bioactivity

Foreword: The Genesis of a Hypothesis

In the vast landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the dawn of novel biological activity. The molecule at the heart of this guide, (2-Chloro-6-fluorobenzyl)cyclopropylamine, represents such a confluence. While no extensive body of public research currently exists for this specific entity, its constituent parts—the cyclopropylamine core and the halogenated benzyl group—serve as powerful beacons, illuminating a path of plausible and exciting biological interactions. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, postulating a primary hypothesis for the biological activity of (2-Chloro-6-fluorobenzyl)cyclopropylamine and outlining a rigorous, field-proven strategy for its investigation. Our central hypothesis is that this molecule possesses the potential to act as a potent inhibitor of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.

Structural Rationale: Deconstructing for Predictive Insight

The foundation of our hypothesis lies in a detailed analysis of the molecule's structure, which bears a striking resemblance to a well-established class of pharmaceuticals.

The Cyclopropylamine Moiety: A Privileged Scaffold

The cyclopropylamine group is a well-known pharmacophore, most notably present in the irreversible monoamine oxidase inhibitor, tranylcypromine.[1][2] This three-membered ring, with its inherent strain, confers a unique conformational rigidity and reactivity.[3][4] In the context of MAO inhibition, the cyclopropylamine moiety is crucial for the mechanism-based inactivation of the enzyme.[1][2] Its presence in our target molecule is the primary indicator of potential MAO-inhibitory activity. The cyclopropylamine scaffold is also found in a variety of other bioactive compounds, including antivirals and anticancer agents, highlighting its versatility in medicinal chemistry.[3][4][5]

The 2-Chloro-6-fluorobenzyl Substituent: Modulating Potency and Selectivity

The benzyl group attached to the cyclopropylamine core is substituted with two halogen atoms: chlorine and fluorine. This specific substitution pattern is not arbitrary and is predicted to significantly influence the molecule's biological profile. Halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of chlorine and fluorine can impact the pKa of the amine, influencing its binding affinity to the target enzyme. Furthermore, the steric bulk and lipophilicity introduced by these halogens can affect the compound's ability to fit into the active site of MAO-A versus MAO-B, potentially leading to isoform selectivity. The study of such variations is a cornerstone of establishing a Structure-Activity Relationship (SAR).[6]

Postulated Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

We propose that (2-Chloro-6-fluorobenzyl)cyclopropylamine acts as an irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. MAOs are flavoenzymes responsible for the oxidative deamination of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[7][8][9] By inhibiting these enzymes, the concentration of these monoamines in the synaptic cleft is expected to increase, leading to enhanced neurotransmission.[2][10] This is the established mechanism of action for antidepressant drugs of the MAOI class.[7][11]

The proposed inhibitory mechanism is likely to be mechanism-based, involving the formation of a covalent adduct with the FAD cofactor of the enzyme, a characteristic of many cyclopropylamine-containing MAOIs like tranylcypromine.[1][2]

Caption: Proposed mechanism of action of (2-Chloro-6-fluorobenzyl)cyclopropylamine.

A Rigorous Investigative Workflow: From In Vitro Screening to Cellular Assays

To empirically validate our hypothesis, a systematic and multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, providing a clear and logical progression of investigation.

Caption: A logical workflow for investigating the biological activity of the target compound.

Primary Screening: MAO-A and MAO-B Inhibition Assays

The initial step is to determine if (2-Chloro-6-fluorobenzyl)cyclopropylamine inhibits MAO-A and MAO-B activity. A fluorometric assay is a robust and high-throughput method for this purpose.

Experimental Protocol: MAO Inhibition Assay

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Amplex® Red reagent and horseradish peroxidase (for detection).

-

(2-Chloro-6-fluorobenzyl)cyclopropylamine (test compound).

-

Tranylcypromine (positive control).

-

DMSO (vehicle).

-

Phosphate buffer (pH 7.4).

-

96-well black microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and tranylcypromine in DMSO.

-

In a 96-well plate, add 20 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.

-

Add 20 µL of the test compound or control at various concentrations. Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate and the Amplex® Red/HRP mixture.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition relative to the vehicle control.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression curve fit.

-

Secondary Screening: CYP450 Inhibition Profiling

Given that cyclopropylamine-containing drugs can be metabolized by cytochrome P450 enzymes, it is crucial to assess the potential for drug-drug interactions.[12] A screen against a panel of major CYP isoforms, with a particular focus on CYP2C19 which is known to be inhibited by various small molecules, is recommended.[13][14][15][16][17]

Experimental Protocol: CYP2C19 Inhibition Assay (Fluorometric)

-

Materials:

-

Recombinant human CYP2C19 enzyme.

-

CYP2C19 substrate (e.g., 3-cyano-7-ethoxycoumarin).

-

NADPH regeneration system.

-

(2-Chloro-6-fluorobenzyl)cyclopropylamine (test compound).

-

Known CYP2C19 inhibitor (e.g., omeprazole) as a positive control.[13]

-

Phosphate buffer (pH 7.4).

-

96-well black microplates.

-

-

Procedure:

-

Similar to the MAO assay, prepare serial dilutions of the test compound and positive control.

-

Add the test compound, CYP2C19 enzyme, and NADPH regeneration system to the wells. Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the fluorescence of the metabolized product.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Data Presentation and Interpretation

The quantitative data generated from these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | MAO-B/A Selectivity Index | CYP2C19 IC50 (µM) |

| (2-Chloro-6-fluorobenzyl)cyclopropylamine | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Tranylcypromine (Reference) | ~200 | ~150 | ~0.75 | > 50 |

A low nanomolar IC50 value for MAO-A and/or MAO-B would confirm our primary hypothesis. The selectivity index (MAO-B IC50 / MAO-A IC50) will indicate any preference for one isoform over the other. A high IC50 value for CYP2C19 would suggest a lower potential for drug-drug interactions mediated by this enzyme.

Potential Therapeutic Applications and Safety Considerations

Should (2-Chloro-6-fluorobenzyl)cyclopropylamine prove to be a potent MAO inhibitor, its potential therapeutic applications would align with those of existing MAOIs, including:

-

Treatment-resistant depression: MAOIs are often effective in patients who do not respond to other classes of antidepressants.[9][11][18]

-

Atypical depression: This subtype of depression may respond particularly well to MAOIs.[7][18]

-

Anxiety disorders: MAOIs have shown efficacy in treating panic disorder and social phobia.[1][7][9]

However, the development of any new MAOI must be approached with a thorough understanding of the associated safety concerns. The most significant of these is the risk of a hypertensive crisis when MAOIs are co-administered with certain foods rich in tyramine (the "cheese effect") or with sympathomimetic drugs.[2][7][10][11] Therefore, any clinical development would require strict dietary and medication restrictions for patients. Serotonin syndrome is another serious risk if combined with other serotonergic medications.[1][18]

Future Directions: Expanding the Investigation

The initial in vitro characterization outlined in this guide provides a solid foundation for further investigation. Subsequent steps would logically include:

-

In vivo efficacy studies: Utilizing animal models of depression to assess the compound's antidepressant-like effects.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Lead optimization: Synthesizing and testing analogs with modifications to the benzyl ring to improve potency, selectivity, and safety. This would involve a detailed Structure-Activity Relationship (SAR) study to understand the contribution of the chloro and fluoro substituents.[6][19]

Conclusion: A Path Forward

(2-Chloro-6-fluorobenzyl)cyclopropylamine stands as a molecule of significant, albeit currently unexplored, potential. Its structural analogy to known MAO inhibitors provides a compelling rationale for its investigation as a novel therapeutic agent. The experimental workflows detailed in this guide offer a robust and scientifically sound approach to validating this hypothesis and characterizing its biological activity profile. Through rigorous and systematic investigation, the enigmatic potential of this compound can be unraveled, potentially leading to the development of a new generation of therapeutics for neurological and psychiatric disorders.

References

- Tranylcypromine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tranylcypromine]

- What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. [URL: https://www.patsnap.

- Tranylcypromine: Package Insert / Prescribing Info / MOA - Drugs.com. [URL: https://www.drugs.com/pro/tranylcypromine.html]

- CYP2C19 Inhibitors | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/cyp2c19-inhibitors/_/N-1o1821n]

- Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [URL: https://www.youtube.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [URL: https://www.longdom.

- Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539848/]

- Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK562248/]

- MAO inhibitors (Pharmacology) | Sketchy - YouTube. [URL: https://www.youtube.

- (PDF) Monoamine Oxidase Inhibitors: Clinical Review - ResearchGate. [URL: https://www.researchgate.net/publication/20999550_Monoamine_Oxidase_Inhibitors_Clinical_Review]

- C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27548471/]

- MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/treatments/22752-maois-monoamine-oxidase-inhibitors]

- CYP2C19 - Wikipedia. [URL: https://en.wikipedia.org/wiki/CYP2C19]

- Monoamine oxidase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Monoamine_oxidase_inhibitor]

- CYP2C19 Inhibitors - Examine.com. [URL: https://examine.com/supplements/cyp2c19-inhibitors/]

- Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Get to Know an Enzyme: CYP2C19 - Pharmacy Times. [URL: https://www.pharmacytimes.com/view/get-to-know-an-enzyme-cyp2c19]

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/cyclopropyl-groups-in-drug-design/]

- Cyclopropylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclopropylamine]

- From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10880309/]

- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02005a]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. [URL: https://www.longdom.

- (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. [URL: https://www.researchgate.net/publication/283481236_Synthesis_and_structure-activity_relationships_of_cyclopropane-containing_analogs_of_pharmacologically_active_compounds]

- Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_5_4]

- Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. [URL: https://www.researchgate.

- Structure Activity Relationships - Drug Design Org. [URL: https://www.drugdesign.

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. nbinno.com [nbinno.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. drugs.com [drugs.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. scbt.com [scbt.com]

- 14. CYP2C19 - Wikipedia [en.wikipedia.org]

- 15. examine.com [examine.com]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Flavoenzyme Inactivation: A Technical Guide to the Mechanism of Action of Novel Cyclopropylamine Derivatives

Abstract

The cyclopropylamine scaffold represents a cornerstone in the design of mechanism-based inactivators for a critical class of flavin adenine dinucleotide (FAD)-dependent amine oxidases. Originally recognized for its role in the irreversible inhibition of monoamine oxidases (MAOs) for the treatment of depression, this versatile chemical motif has been repurposed and refined to target lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of these derivatives. We will dissect the molecular transformations that lead to covalent modification of the FAD cofactor and present a self-validating, multi-faceted experimental workflow for researchers to rigorously characterize novel inhibitors. This document is intended for drug discovery scientists and researchers to not only understand the "what" but to master the "how" and "why" of elucidating the function of this important class of compounds.

Introduction: From Neurotransmission to Epigenetics

The story of cyclopropylamine derivatives in medicine begins with tranylcypromine (Parnate®), an antidepressant that functions by irreversibly inhibiting monoamine oxidases A and B (MAO-A and MAO-B)[1][2][3]. These enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain[3][4][5]. By inhibiting MAOs, tranylcypromine increases the synaptic levels of these monoamines, alleviating depressive symptoms[3][4].

Decades later, the structural and mechanistic homology between MAOs and another FAD-dependent amine oxidase, Lysine-Specific Demethylase 1 (LSD1/KDM1A), sparked a renaissance in cyclopropylamine chemistry[1][6]. LSD1 is a critical epigenetic enzyme that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression[2][6]. Its overexpression is linked to the progression of numerous cancers, including acute myeloid leukemia (AML) and solid tumors, making it a high-value therapeutic target[6][7]. The proven ability of the cyclopropylamine moiety to covalently inactivate MAOs provided a validated chemical starting point for the design of potent and selective LSD1 inhibitors, several of which have now entered clinical trials[1].

This guide will focus on the unifying mechanism that underpins the activity of these compounds against both classes of flavoenzymes: mechanism-based irreversible inactivation through covalent FAD adduct formation.

The Core Mechanism: An Enzyme-Catalyzed Self-Destruction

Cyclopropylamine derivatives are classified as mechanism-based inactivators, or "suicide substrates"[8]. They are relatively inert until they are catalytically processed by their target enzyme. The enzyme's own catalytic machinery converts the inhibitor into a highly reactive intermediate, which then rapidly forms a covalent bond with the enzyme, leading to its irreversible inactivation[8][9].

The process can be broken down into several key steps:

-

Initial Non-Covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming an initial enzyme-inhibitor complex (E-I). The affinity of this initial binding is defined by the inhibition constant, Kᵢ.

-

Enzyme-Catalyzed Oxidation: The flavin cofactor (FAD) in the enzyme's active site acts as an oxidizing agent. It accepts a single electron from the cyclopropylamine nitrogen, generating a radical cation intermediate.

-

Cyclopropyl Ring Opening: The high strain of the three-membered cyclopropyl ring facilitates a rapid homolytic cleavage[10]. This ring-opening event generates a highly reactive carbon-centered radical.

-

Covalent Adduct Formation: This newly formed reactive species is positioned perfectly within the active site to attack the FAD cofactor. It forms a stable, covalent bond, typically at the N(5) or C(4a) position of the flavin ring, creating a FAD-inhibitor adduct[1][10]. This adduction permanently blocks the cofactor's redox activity, thus irreversibly inactivating the enzyme.

Recent structural and mechanistic studies on next-generation LSD1 inhibitors have revealed an even more intricate mechanism involving a subsequent Grob fragmentation of the initial FAD adduct, leading to a final, compact N-formyl-FAD species[11][12][13]. This highlights the chemical sophistication of these molecules and the evolving understanding of their interaction with the target enzyme.

Caption: General workflow of mechanism-based inactivation by cyclopropylamines.

A Self-Validating Experimental Workflow

Pillar 1: Biochemical Characterization

The initial step is to quantify the inhibitor's effect on the purified target enzyme. This establishes potency, selectivity, and the kinetic hallmarks of irreversible inhibition.

The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. It's crucial to determine IC₅₀ values not only for the primary target (e.g., LSD1) but also for related off-target enzymes like MAO-A and MAO-B to assess selectivity.

Experimental Protocol: Horseradish Peroxidase (HRP)-Coupled Assay for LSD1

This is a common, continuous spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction[14][15].

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Substrate: A di-methylated histone H3 lysine 4 peptide (H3K4me2), at a concentration equal to its Kₘ (e.g., 60 µM)[15].

-

Enzyme: Purified, recombinant human LSD1 (e.g., 480 nM)[15].

-

Coupling Reagents: Horseradish peroxidase (HRP), 4-aminoantipyrine (4-AP), and 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS)[14][15].

-

Inhibitor: Serial dilutions of the novel cyclopropylamine derivative (e.g., from 1 nM to 100 µM).

-

-

Assay Procedure:

-

In a 96-well plate, combine the LSD1 enzyme with the coupling reagents in the assay buffer.

-

Add the various concentrations of the inhibitor. Use a known inhibitor like tranylcypromine as a positive control and DMSO as a vehicle control.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Immediately begin monitoring the increase in absorbance at 515 nm at 25°C using a plate reader. The HRP enzyme uses the H₂O₂ produced by LSD1 to couple 4-AP and DHBS, forming a chromophore that absorbs at this wavelength[14].

-

Record the initial reaction rates (V₀).

-

-

Data Analysis:

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality Insight: The choice of a continuous, coupled assay is deliberate. It allows for the real-time monitoring of enzyme activity, which is essential for the kinetic analysis of time-dependent inhibition described next. For MAO enzymes, a similar principle applies, often using the MAO-Glo™ Assay , which measures the production of luciferin from a pro-luciferin substrate[16][17][18][19][20].